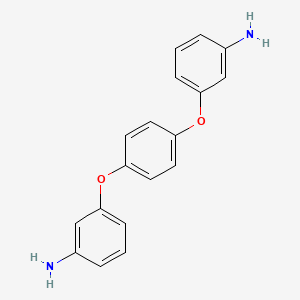
2-(4-Methylpiperazin-1-YL)benzonitrile
概要
説明
“2-(4-Methylpiperazin-1-YL)benzonitrile” is an organic compound that is useful in organic synthesis . It is a light yellow to brown liquid .
Synthesis Analysis
The synthesis of “2-(4-Methylpiperazin-1-YL)benzonitrile” involves a one-pot preparation process. The process includes the use of substituted aniline and potassium carbonate in DMSO. The reaction is stirred until it is completely converted into corresponding intermediates. Then, amine and additional potassium carbonate are added subsequently. The reaction is stirred at 120°C for 4-8 hours or with microwave irradiation at 140°C for 2 hours .Molecular Structure Analysis
The molecular formula of “2-(4-Methylpiperazin-1-YL)benzonitrile” is C12H15N3. Its InChI code is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-Methylpiperazin-1-YL)benzonitrile” is a light yellow to brown liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of +4°C .科学的研究の応用
Neuroscience: Antidepressant Potential
2-(4-Methylpiperazin-1-YL)benzonitrile: has been studied for its potential antidepressant effects. Research indicates that compounds like this can act as serotonin type 3 (5-HT3) receptor antagonists, which are promising in the management of nausea and vomiting associated with cancer chemotherapy . These receptors are also implicated in the neural pathways of depression, making them targets for antidepressant drug development .
Oncology: Chemotherapy-Induced Nausea and Vomiting (CINV)
In oncology, the compound’s role as a 5-HT3 receptor antagonist is significant in controlling CINV, a common side effect of cancer treatments . The ability to manage these symptoms can greatly improve the quality of life for patients undergoing chemotherapy.
Pharmacology: Drug Development
The pharmacological profile of 2-(4-Methylpiperazin-1-YL)benzonitrile suggests its utility in drug development, particularly as a scaffold for creating new therapeutic agents. Its structural properties allow for the synthesis of derivatives with potential biological activities, including antipsychotic medications like Olanzapine .
Biochemistry: Molecular Synthesis
In biochemistry, this compound serves as a building block for synthesizing various heterocyclic organic compounds. Its molecular structure is conducive to creating a range of derivatives with diverse biological activities, which can be pivotal in developing new biochemical assays and research tools .
Materials Science: Electro-Optic Applications
The compound’s derivatives have been explored for their non-linear optical properties, which are essential for electro-optic device applications. Such materials are crucial for advancing technologies in telecommunications and information processing .
Environmental Science: Analytical Chemistry
In environmental science, 2-(4-Methylpiperazin-1-YL)benzonitrile and its derivatives can be used in analytical chemistry to develop new methods for detecting and quantifying environmental pollutants. Its chemical properties may aid in the synthesis of sensors and indicators for environmental monitoring .
Safety and Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVRHYSRKFDTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516386 | |
| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-YL)benzonitrile | |
CAS RN |
85803-63-0 | |
| Record name | 2-(4-Methyl-1-piperazinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)







